24-Methylenecholesterol

Royal Jelly Composition Phytosterol Profiling Natural Product Standardization

24-Methylenecholesterol (CAS 474-63-5) is the definitive chemical marker for royal jelly authentication, comprising 49–58% of total sterols. Its unique Δ24(28) exocyclic methylene group renders it an irreplaceable substrate for DWF1 sterol reductase assays and a critical probe for mammalian sterol metabolism studies — cholesterol, campesterol, or β-sitosterol cannot substitute. Choose high-purity (≥98%) material to ensure reproducible enzyme kinetics, GC-MS quantification, and regulatory-compliant analytical reference standard preparation.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
CAS No. 474-63-5
Cat. No. B1664013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylenecholesterol
CAS474-63-5
SynonymsChalinasterol;  Ostreasterol;  24Methylenecholesterol;  24 Methylenecholesterol;  24-Methylenecholesterol
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
InChIKeyINDVLXYUCBVVKW-PXBBAZSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

24-Methylenecholesterol (CAS 474-63-5) Procurement Guide: Product Specifications, Identifiers, and Core Attributes for Research Sourcing


24-Methylenecholesterol (CAS 474-63-5; also known as Ostreasterol, Chalinasterol, or ergosta-5,24(28)-dien-3β-ol) is a C28 marine sterol and a naturally occurring Δ24(28) phytosterol [1]. As a 3β-hydroxy-Δ5-steroid with a characteristic exocyclic methylene group at C-24, it serves as a pivotal metabolic intermediate in sterol side-chain biosynthesis pathways across plants, fungi, and marine organisms [2]. The compound is commercially available as a white to off-white solid powder with a molecular formula of C28H46O and a molecular weight of 398.66 g/mol . Its primary documented biological activities include stimulation of cholesterol acyltransferase (ACAT) in human macrophages, activation of anti-oxidative stress pathways, and demonstrated neuroprotective effects in cellular models [3].

Why 24-Methylenecholesterol (CAS 474-63-5) Cannot Be Substituted by Cholesterol, Campesterol, or Sitosterol in Precision Research


The substitution of 24-Methylenecholesterol with structurally similar phytosterols (e.g., cholesterol, campesterol, β-sitosterol, or desmosterol) is scientifically untenable due to divergent metabolic fates, enzyme substrate specificities, and distinct biological activity profiles that are dictated by the unique Δ24(28) exocyclic methylene moiety [1]. 24-Methylenecholesterol occupies a non-redundant position as an obligate intermediate in brassinosteroid and phytosterol biosynthesis; for instance, the Arabidopsis DWF1 enzyme specifically reduces the Δ24(28) bond of 24-Methylenecholesterol to produce campesterol, and DWF1 mutants accumulate 24-Methylenecholesterol to 12-fold wild-type levels while campesterol production is severely diminished [2]. In mammalian systems, the Δ24(28)-bond of 24-Methylenecholesterol is not detectably reduced by rat liver enzymes under conditions where the Δ24(25)-bond of other sterols is efficiently reduced, demonstrating a distinct metabolic resistance that precludes simple functional substitution [3]. Furthermore, in royal jelly—the compound‘s primary natural source—24-Methylenecholesterol constitutes 49–58% of total sterols, with the next most abundant sterol (β-sitosterol) comprising only 19–24%, underscoring that in-class analogs are not present at functionally equivalent concentrations [4]. These quantitative differences in both metabolic processing and natural abundance confirm that using a closely related analog such as cholesterol or campesterol would fundamentally alter experimental outcomes and invalidate comparative conclusions.

24-Methylenecholesterol (CAS 474-63-5) Comparative Performance Evidence: Quantitative Differentiation Versus Cholesterol, Campesterol, and Sitosterol


Dominant Sterol Abundance in Royal Jelly: 24-Methylenecholesterol Constitutes 49–58% of Total Sterols, 2.5-Fold Higher than β-Sitosterol

In royal jelly (RJ)—the primary natural source and a key reference material for this compound—24-Methylenecholesterol constitutes the most abundant sterol, comprising 49–58% of total sterols. This is substantially higher than the next most abundant sterol, β-sitosterol, which accounts for only 19–24% of total sterols [1]. Additional minor sterols include isofucosterol (9–16%), campesterol (6–7%), and desmosterol (0.5–4.5%). This quantitative dominance confirms that 24-Methylenecholesterol is the principal sterol component of royal jelly, not a trace constituent [1].

Royal Jelly Composition Phytosterol Profiling Natural Product Standardization

Arabidopsis DWF1 Mutant Accumulation: 24-Methylenecholesterol Levels Increase 12-Fold When Conversion to Campesterol Is Blocked

The Arabidopsis dwarf1 (dwf1) mutant is defective in the Δ24-sterol reductase enzyme (DWF1) that catalyzes the conversion of 24-Methylenecholesterol to campesterol in the brassinosteroid biosynthetic pathway. Quantitative analysis of endogenous sterol levels revealed that 24-Methylenecholesterol accumulates in dwf1 mutants to levels 12-fold higher than in wild-type plants, while campesterol levels are simultaneously and significantly diminished [1]. This genetic evidence demonstrates that 24-Methylenecholesterol is the obligate, non-redundant substrate for DWF1, and that campesterol cannot be synthesized via an alternative route when this conversion is blocked.

Brassinosteroid Biosynthesis Arabidopsis thaliana Enzyme Substrate Specificity DWF1 Mutant

Mammalian Δ24(25)-Reductase Resistance: The Δ24(28)-Bond of 24-Methylenecholesterol Is Not Reduced by Rat Liver Enzymes That Efficiently Reduce Desmosterol

In vitro and in vivo experiments using rat liver enzyme preparations demonstrated that the Δ24(28)-bond of 24-Methylenecholesterol is not detectably reduced under conditions where the Δ24(25)-bond of desmosterol and other sterols undergoes efficient reduction [1]. This differential substrate specificity of mammalian Δ24(25)-reductase establishes that 24-Methylenecholesterol is metabolically distinct from desmosterol and cholesterol pathway intermediates, and that it is resistant to the primary sterol reduction pathway in mammals [1].

Sterol Metabolism Δ24-Reductase Mammalian Enzymology Desmosterol Comparison

13C NMR Structural Discrimination: Diagnostic Chemical Shift Differences Distinguish 24-Methylenecholesterol from Fucosterol and Isofucosterol

A systematic 13C NMR study of Δ24(28) phytosterols established that 24-Methylenecholesterol, fucosterol (Δ5,24(28)E-ethylidene), and isofucosterol (Δ5,24(28)Z-ethylidene) exhibit distinct and diagnostic 13C chemical shift patterns that enable unambiguous structural discrimination [1]. The exocyclic methylene carbon (C-28) of 24-Methylenecholesterol resonates at a characteristic chemical shift that differs from the corresponding ethylidene carbons of fucosterol and isofucosterol, reflecting the unique electronic environment of the terminal methylene group [1]. This spectroscopic differentiation is critical for quality control, purity verification, and unambiguous identification of the compound in complex biological matrices.

13C NMR Spectroscopy Phytosterol Identification Structural Elucidation Quality Control

Fungal Sterol Profile Distinction: In Mortierella alpina, 24-Methylenecholesterol Comprises 3% of Total Sterols While Desmosterol Dominates at 83%

In the Zygomycetes fungus Mortierella alpina, which does not produce ergosterol, the sterol profile is dominated by desmosterol (cholesta-5,24-dienol), which constitutes 83% of total mycelial sterols [1]. By comparison, 24(28)-methylenecholesterol is a minor constituent, comprising only 3% of total sterols, alongside other minor components including codisterol (2%), 24-methyldesmosterol (6%), and lanosterol (3%) [1]. This quantitative distribution demonstrates that 24-Methylenecholesterol is not a major end-product sterol in this fungal system, but rather an intermediate in a branching pathway. The total sterol content accounts for approximately 0.07% of mycelial dry weight [1].

Fungal Sterol Biosynthesis Mortierella alpina Sterol Methyltransferase Chemotaxonomy

Anti-Aging Activity Profile: 24-Methylenecholesterol Extends Yeast Lifespan via ROS Reduction and NGF Mimicry in PC12 Cells

24-Methylenecholesterol demonstrates anti-aging activity in Saccharomyces cerevisiae through an anti-oxidative stress mechanism, reducing intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while activating protective pathways involving UTH1 and SOD-related genes . In PC12 cells, the compound mimics the effects of nerve growth factor (NGF) and exhibits neuroprotective activity, protecting cells from oxidative injury . Notably, in a comparative study of sterols isolated from Mytilidae, 24-Methylenecholesterol, cholesterol, brassicasterol, and crinosterol all exhibited similar anti-aging activity in yeast, indicating that the Δ24(28) methylene moiety does not uniquely confer anti-aging properties but rather represents one of several active marine sterols [1].

Anti-Aging Saccharomyces cerevisiae Neuroprotection Oxidative Stress NGF Mimicry

24-Methylenecholesterol (CAS 474-63-5) High-Value Research and Industrial Application Scenarios Based on Quantified Evidence


Royal Jelly Authentication and Quality Standardization in Nutraceutical Manufacturing

Given that 24-Methylenecholesterol constitutes 49–58% of total sterols in royal jelly—2.5-fold higher than the next most abundant sterol (β-sitosterol at 19–24%) [4]—the compound serves as the definitive chemical marker for royal jelly authentication, standardization, and adulteration detection. Procurement of high-purity 24-Methylenecholesterol is essential for analytical reference standard preparation, enabling GC-MS or HPLC quantification of this dominant sterol in royal jelly products. This application is directly supported by the quantitative compositional evidence presented in Section 3.

Brassinosteroid Biosynthesis Research and DWF1 Enzyme Substrate Studies in Plant Biology

The established role of 24-Methylenecholesterol as the obligate substrate for the Arabidopsis DWF1 Δ24-sterol reductase—with dwf1 mutants showing a 12-fold accumulation of the compound and severe campesterol depletion [4]—makes this compound indispensable for plant sterol biosynthesis research. Investigators studying brassinosteroid pathways, DWF1 enzyme kinetics, or developing sterol biosynthesis inhibitors in plants require authentic 24-Methylenecholesterol as the specific substrate for in vitro enzyme assays and as a quantitative internal standard for mutant phenotyping studies.

Mammalian Sterol Metabolism Studies Investigating Δ24(25)-Reductase Substrate Specificity

The unique resistance of the Δ24(28)-bond in 24-Methylenecholesterol to mammalian Δ24(25)-reductase—in contrast to the efficient reduction of desmosterol under identical conditions [4]—positions this compound as a critical probe for investigating sterol reductase substrate specificity and sterol metabolic trafficking in mammalian systems. Researchers studying cholesterol biosynthesis regulation, enzyme structure-function relationships, or comparative sterol metabolism across species will find 24-Methylenecholesterol to be a non-redundant tool compound that cannot be substituted by desmosterol or cholesterol.

Fungal Sterol Pathway Analysis and Sterol Methyltransferase (SMT) Inhibitor Development

In Mortierella alpina and related Zygomycetes fungi, 24-Methylenecholesterol represents a distinct branch-point intermediate in a sterol biosynthetic pathway that diverges from the canonical ergosterol pathway of Ascomycetes [4]. The quantified sterol profile—where 24-Methylenecholesterol comprises 3% of total sterols compared to 83% desmosterol—provides a reference baseline for evaluating the effects of SMT inhibitors or genetic modifications on pathway flux. Procurement of 24-Methylenecholesterol is necessary for authentic standard preparation in GC-MS sterol profiling studies and for in vitro characterization of fungal SMT enzymes that catalyze the first methylation step from desmosterol [4].

Technical Documentation Hub

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